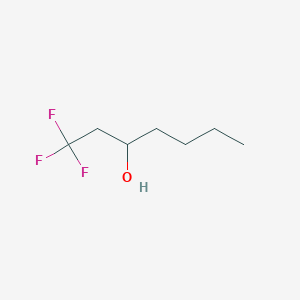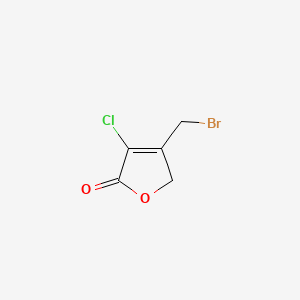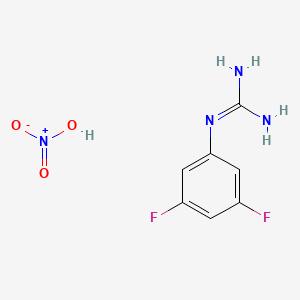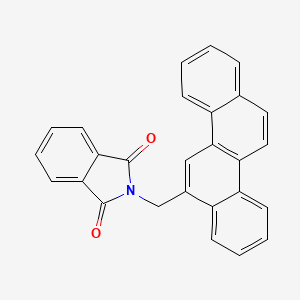
Methyl 7-methylocta-5,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methylocta-5,7-dienoate is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 7-methylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylocta-5,7-dienoate typically involves the esterification of 7-methylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-methylocta-5,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 7-methylocta-5,7-dienoic acid or 7-methylocta-5,7-dienal.
Reduction: Reduction yields 7-methylocta-5,7-dienol.
Substitution: Halogenated derivatives such as 7-bromo-7-methylocta-5,7-dienoate can be formed.
Aplicaciones Científicas De Investigación
Methyl 7-methylocta-5,7-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and polymer additives.
Mecanismo De Acción
The mechanism of action of Methyl 7-methylocta-5,7-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-methylocta-2,4-dienoate
- Ethyl 7-methylocta-5,7-dienoate
- Methyl 7-methylocta-5,7-dienal
Uniqueness
Methyl 7-methylocta-5,7-dienoate is unique due to its specific conjugated diene system and ester functionality, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
185410-87-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 7-methylocta-5,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-4-6-8-10(11)12-3/h5,7H,1,4,6,8H2,2-3H3 |
Clave InChI |
JSHYLBIPONKEEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)


![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)



![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)

![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
